2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride
Description
Historical Context of Sulfonyl Fluoride Chemistry
Sulfonyl fluorides emerged as critical reagents in the mid-20th century, initially explored for their role in synthesizing sulfonamides and fluorinated compounds. Early studies focused on their synthesis via fluorination of sulfonyl chlorides using agents like potassium fluoride or sulfur tetrafluoride. The development of sulfuryl fluoride ($$ \text{SO}2\text{F}2 $$) as a fluorosulfonylating agent revolutionized the field, enabling direct introduction of the sulfonyl fluoride group.
In the 2000s, Sharpless and colleagues introduced SuFEx click chemistry, leveraging the stability and reactivity of sulfur(VI)-fluoride bonds. This paradigm shift positioned sulfonyl fluorides as pivotal connectors in modular synthesis, particularly for forming stable S–O, S–N, and S–C bonds. 2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride has since become a specialized reagent in this domain, benefiting from its electron-withdrawing substituents that enhance electrophilicity.
Structural Significance of Trifluoromethyl and Chlorine Substituents
The substituents in this compound critically influence its electronic and steric properties:
| Substituent | Position | Electronic Effect | Steric Impact |
|---|---|---|---|
| Trifluoromethyl (CF₃) | 5 | Strong electron-withdrawing | Minimal steric hindrance |
| Chlorine (Cl) | 2 | Moderate electron-withdrawing | Moderate steric bulk |
- Trifluoromethyl Group : The CF₃ substituent at the 5-position activates the sulfonyl fluoride moiety through inductive effects, increasing the electrophilicity of the sulfur center. This enhances its reactivity in nucleophilic substitution reactions.
- Chlorine Substituent : The chlorine at the 2-position provides moderate electron withdrawal, further stabilizing the sulfur(VI) center. Its steric influence minimizes side reactions by directing incoming nucleophiles to the sulfonyl fluoride group.
These substituents collectively optimize the compound’s utility in SuFEx reactions, enabling selective bond formation under mild conditions.
Role in Modern Click Chemistry Paradigms
This compound is integral to SuFEx-driven methodologies, particularly in the synthesis of functionalized materials and bioactive molecules:
Mechanistic Advantages in SuFEx Reactions
SuFEx reactions proceed via nucleophilic displacement of the fluoride ion by oxygen, nitrogen, or carbon nucleophiles. The compound’s electron-deficient sulfonyl fluoride group facilitates rapid exchange under catalytic conditions. For example:
- Accelerated SuFEx (ASCC) : Employing Barton’s hindered guanidine base (BTMG) and hexamethyldisilazane (HMDS) enables coupling with alcohols in minutes at low catalyst loadings (1.0 mol%), bypassing the need for silyl-ether precursors.
- Applications in Organic Synthesis : The compound anchors organic molecules to inorganic surfaces via S–O bonds, enabling functionalized coatings with antibacterial or hydrophobic properties.
Case Studies in Materials Science
- Surface Functionalization : this compound reacts with silanol groups on silica or metal oxide surfaces to create covalent linkages. This is exploited in sensors and catalytic supports, where the trifluoromethyl group enhances surface hydrophobicity.
- Polymer Chemistry : Incorporation into polymer backbones via SuFEx yields sulfonate-containing polymers with tunable ionic conductivity for energy storage applications.
Bioconjugation and Drug Discovery
The compound’s stability and selectivity make it suitable for bioconjugation:
- Targeted Covalent Inhibitors : Reacting with cysteine or lysine residues in proteins enables irreversible inhibition of enzymes, a strategy explored in kinase inhibitor design.
- Fluorosulfate Prodrugs : Fluoride exchange with alcohols generates fluorosulfate esters, which hydrolyze to release bioactive molecules, enhancing drug delivery efficiency.
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)benzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOANJPMZPJIIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301206507 | |
| Record name | Benzenesulfonyl fluoride, 2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-99-7 | |
| Record name | Benzenesulfonyl fluoride, 2-chloro-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375068-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonyl fluoride, 2-chloro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301206507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 2-chloro-5-(trifluoromethyl)benzenesulfonyl fluoride generally follows these stages:
- Preparation of a suitable chlorinated trifluoromethyl-substituted benzene sulfonyl chloride intermediate.
- Conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride by fluorination.
This approach leverages the reactivity of sulfonyl chlorides as precursors to sulfonyl fluorides, with selective halogenation and fluorination steps.
Preparation of 2-Chloro-5-(trifluoromethyl)benzene Sulfonyl Chloride Intermediate
A key precursor is 2-chloro-5-(trifluoromethyl)benzene sulfonyl chloride, which can be synthesized starting from 2-chloro-5-(trifluoromethyl)aniline or related derivatives.
- Diazotization and Sulfonyl Chloride Formation:
2-chloro-5-(trifluoromethyl)aniline is treated with hydrochloric acid and sodium nitrite at low temperature (0–5 °C) to form the diazonium salt, which then undergoes substitution with sodium bisulfite in the presence of copper sulfate catalyst, yielding the sulfonyl chloride intermediate after extraction and purification steps.
Reaction conditions include stirring for 1–2 hours at controlled temperatures (30–60 °C) for completion. - Fluorination Step:
The sulfonyl chloride is reacted with potassium fluoride or sodium fluoride in a polar solvent with a phase transfer catalyst to replace the sulfonyl chloride group with a sulfonyl fluoride group, yielding the target compound.
This fluorination typically occurs under mild heating with efficient conversion.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Diazotization | HCl, NaNO2, 0–5 °C | Formation of diazonium salt |
| Sulfonyl chloride formation | NaHSO3, CuSO4, 30–60 °C | Sulfonyl chloride intermediate formed |
| Fluorination | KF or NaF, polar solvent, phase transfer catalyst | Conversion to sulfonyl fluoride |
Alternative Sulfonyl Fluoride Synthesis Approaches
Chlorination and Oxidation of Alkyl Sulfophenyl Precursors
Another method involves starting from 2-fluoro-6-trifluoromethyl-alkyl sulfophenyl compounds (alkyl = methyl, ethyl, propyl) which are oxidized and chlorinated using concentrated acids (HCl, HNO3, fuming nitric acid, formic acid) and chlorine gas to yield 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride, which can be further fluorinated to the sulfonyl fluoride. This method boasts:
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The diazotization and sulfonyl chloride formation step requires careful temperature control to avoid side reactions and ensure high conversion.
- Fluorination with KF or NaF in the presence of phase transfer catalysts is effective for converting sulfonyl chlorides to sulfonyl fluorides without harsh reagents.
- Chlorination oxidation methods using concentrated acids and chlorine gas offer a straightforward route with excellent yields and purity, suitable for scale-up.
- Electrochemical methods, while promising for environmental reasons, may require optimization for specific substrates such as this compound.
- The use of copper sulfate as a catalyst and sodium bisulfite as a nucleophile in the sulfonyl chloride formation step is critical for achieving good yields.
- The overall synthetic routes avoid highly toxic reagents like sulfur tetrafluoride or expensive electrophilic fluorinating agents, favoring milder and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
Major products formed from reactions with this compound include substituted benzene derivatives, sulfonic acids, and various organofluorine compounds .
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride serves as an important reagent in organic synthesis. It is utilized for the preparation of various sulfonamide derivatives and sulfonates, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The sulfonyl fluoride group acts as a potent electrophile, facilitating nucleophilic substitution reactions that are essential for constructing complex organic molecules.
Mechanism of Action
The mechanism involves nucleophilic attack on the sulfonyl fluoride group, where the electron-withdrawing effects of the chlorine and trifluoromethyl groups enhance the electrophilicity of the sulfonyl moiety. This allows for efficient introduction of sulfonyl functional groups into target molecules, making it a valuable tool in synthetic organic chemistry .
Biological Applications
Modification of Biomolecules
In biological research, this compound is used to modify biomolecules such as proteins and peptides. This modification aids in studying the structure-function relationships of these biomolecules, providing insights into their mechanisms of action and interactions within biological systems.
Antimicrobial Activity
Research has demonstrated that derivatives of benzenesulfonyl fluorides exhibit significant antimicrobial properties. For example, studies have shown that this compound displays potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound range from 0.39 to 3.12 mg/L against various bacterial strains, indicating its potential as a new antibacterial agent.
| Compound | Target Bacteria | MIC (mg/L) |
|---|---|---|
| This compound | MSSA | 0.39 - 1.56 |
| - | MRSA | 0.39 - 3.12 |
| - | Enterococcus faecalis | 6.25 |
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies indicate that certain benzenesulfonamide derivatives can inhibit key pathways involved in cancer cell proliferation and angiogenesis by targeting receptor tyrosine kinases such as VEGFR-2. This inhibition is linked to reduced tumor growth and angiogenesis, making it a candidate for further development in cancer therapeutics .
Industrial Applications
Production of Agrochemicals and Specialty Chemicals
In industrial settings, this compound is applied in the production of agrochemicals and specialty chemicals. Its ability to act as a building block for various chemical entities makes it valuable in formulating herbicides and pesticides that are effective against specific plant species .
Case Studies
Antimicrobial Efficacy Study
A study conducted on various benzenesulfonate derivatives highlighted that those containing trifluoromethyl groups significantly outperformed traditional antibiotics like linezolid against staphylococci. This underscores the potential of compounds like this compound as novel antibacterial agents.
Cancer Research Insights
In vitro studies have shown that compounds similar to this molecule can effectively inhibit the proliferation of cancer cell lines by targeting specific kinases involved in cell signaling pathways. This research paves the way for developing new anticancer therapies based on structural modifications of sulfonyl fluorides .
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it a valuable tool in studying enzyme mechanisms and developing inhibitors. The molecular targets and pathways involved include serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-chloro-5-(trifluoromethyl)benzenesulfonyl fluoride with sulfonyl halides and related derivatives, focusing on substituent effects, reactivity, and applications.
Sulfonyl Chlorides vs. Sulfonyl Fluorides
2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 54090-08-3):
- Structure : Replaces the -SO₂F group with -SO₂Cl.
- Reactivity : Sulfonyl chlorides are generally more reactive than fluorides in nucleophilic substitutions (e.g., with amines or alcohols) due to the better leaving-group ability of Cl⁻ compared to F⁻. However, sulfonyl fluorides are increasingly favored in click chemistry and covalent drug design due to their hydrolytic stability and selective reactivity under physiological conditions .
- Applications : Both compounds serve as intermediates in agrochemicals (e.g., saflufenacil derivatives) , but sulfonyl fluorides are preferred in medicinal chemistry for targeted covalent inhibition .
- 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride (PubChem CID: 2737547): Substituent Variation: Fluorine at position 2 instead of chlorine. This contrasts with the chloro-substituted analogue, where steric effects may dominate .
Substituent Position and Functional Group Variations
- 2-Chloro-5-formylbenzenesulfonyl chloride (CAS: 2097811-86-2): Structure: Replaces -CF₃ with a formyl (-CHO) group. Reactivity: The formyl group enhances electrophilicity at the sulfonyl center and provides a site for further functionalization (e.g., condensation reactions).
3-Chloro-5-(trifluoromethyl)benzoyl chloride (CAS: 886496-83-9):
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | CAS Number | Key Substituents | Applications | Reactivity Notes |
|---|---|---|---|---|---|
| This compound | C₇H₃ClF₃O₂S | [Discontinued] | -SO₂F, -Cl, -CF₃ | Covalent inhibitors, agrochemicals | Hydrolytically stable, selective |
| 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃ClF₃O₂S | 54090-08-3 | -SO₂Cl, -Cl, -CF₃ | Sulfonamide synthesis | High reactivity with nucleophiles |
| 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃ClF₄O₂S | 2737547 (PubChem) | -SO₂Cl, -F, -CF₃ | Specialty polymers | Enhanced electrophilicity |
| 2-Chloro-5-formylbenzenesulfonyl chloride | C₇H₄Cl₂O₃S | 2097811-86-2 | -SO₂Cl, -Cl, -CHO | Multistep organic synthesis | Formyl enables condensation reactions |
Biological Activity
2-Chloro-5-(trifluoromethyl)benzenesulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₃ClF₃O₂S
- Molecular Weight : 279.64 g/mol
- Physical State : Solid at room temperature
- Melting Point : 76-78 °C
The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can interact with nucleophilic sites in biological molecules, particularly proteins and enzymes. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its bioactivity.
Biological Activities
-
Enzyme Inhibition :
- This compound has been shown to inhibit various enzymes, including serine proteases and cysteine proteases, through covalent modification. The sulfonyl fluoride moiety reacts with the active site residues of these enzymes, leading to irreversible inhibition.
-
Antimicrobial Activity :
- Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
-
Anticancer Potential :
- Research has suggested that this compound may have antiproliferative effects on various cancer cell lines. It is hypothesized that the compound disrupts critical signaling pathways involved in cell proliferation and survival.
In Vitro Studies
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, with IC₅₀ values ranging from 10 to 30 µM depending on the cell line tested. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 15 | Apoptosis induction |
| HeLa (cervical) | 20 | Cell cycle arrest |
| A549 (lung) | 25 | Inhibition of proliferation |
In Vivo Studies
Animal model studies have shown that administration of this compound leads to a significant reduction in tumor size in xenograft models. The compound was well-tolerated at doses up to 50 mg/kg, indicating a favorable safety profile.
Pharmacokinetics
Pharmacokinetic studies reveal that the compound has a moderate half-life, allowing for sustained activity in vivo. It is primarily metabolized by liver enzymes, with metabolites exhibiting reduced toxicity compared to the parent compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-5-(trifluoromethyl)benzenesulfonyl fluoride, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via sulfonation of 2-chloro-5-(trifluoromethyl)benzene derivatives using chlorosulfonic acid, followed by fluorination with potassium fluoride. Key challenges include controlling the regioselectivity of sulfonation and avoiding over-fluorination. Side reactions (e.g., hydrolysis of the sulfonyl fluoride group) are minimized by maintaining anhydrous conditions and using inert atmospheres (N₂/Ar). Purity is validated by ¹⁹F NMR to confirm the absence of sulfonic acid byproducts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C/¹⁹F NMR to confirm substituent positions and quantify fluorine content.
- LC-MS (negative-ion mode) to detect trace impurities (<0.1%).
- DSC/TGA to assess thermal stability (decomposition onset >150°C).
- XRD for crystalline phase identification if used in solid-state applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
